molecular formula C14H8Cl2N2 B1679308 Tyrphostin RG 14620 CAS No. 136831-49-7

Tyrphostin RG 14620

货号: B1679308
CAS 编号: 136831-49-7
分子量: 275.1 g/mol
InChI 键: TYXIVBJQPBWBHO-UUILKARUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RG-14620, also known as Tyrphostin RG-14620, is a compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are synthetic compounds designed to inhibit protein tyrosine kinases. RG-14620 has been studied for its potential antiproliferative effects, particularly in the context of cancer research .

准备方法

合成路线和反应条件

RG-14620 的合成涉及在碱存在下,3,5-二氯苯甲醛与 3-吡啶乙腈反应。 反应通常在温和条件下进行,产物通过重结晶纯化 .

工业生产方法

虽然 RG-14620 的具体工业生产方法没有得到广泛的记录,但总体方法涉及使用与实验室环境中相同的基本反应进行大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及高级纯化技术,例如高效液相色谱 (HPLC) .

化学反应分析

反应类型

RG-14620 经历了几种类型的化学反应,包括:

常见试剂和条件

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成醌衍生物,而取代反应会导致形成各种取代的芳香族化合物 .

科学研究应用

Tyrphostin RG14620 is a synthetic tyrosine kinase inhibitor that has shown potential in overcoming chemoresistance in drug-resistant tumors . Research indicates it can reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) drug transporter ABCG2 .

Scientific Research Applications

Modulation of ABCG2
Tyrphostin RG14620 is a modulator of ABCG2, an ABC transporter associated with multidrug resistance in cancer chemotherapy . Studies have shown that it can reverse ABCG2-mediated drug resistance by directly inhibiting the transport function of the ABCG2 protein .

  • Inhibition of transport activity Tyrphostin RG14620 increases the accumulation of the fluorescent substrate pheophorbide A in ABCG2-transfected cells, showing its selectivity for ABCG2 relative to ABCB1 and ABCC1 transporters .
  • Reversal of drug resistance At non-toxic concentrations, tyrphostin RG14620 has been found to restore the sensitivity of ABCG2-overexpressing cancer cells to mitoxantrone and topotecan .

Combination Therapy
Co-administration of tyrphostin RG14620 with other therapeutic agents has demonstrated effective combination regimens in inhibiting cancer cell growth .

  • Ovarian cancer Tyrphostin RG14620 and retinoids act cooperatively in inhibiting the growth of ovarian cancer cells .
  • Endometrial cancer Combination therapy of paclitaxel, tyrphostin RG14620, and an mTOR inhibitor synergistically promotes cell death in endometrial cancer cells .

Inhibition of Epidermal Growth Factor Receptor (EGFR)
Tyrphostin RG14620 inhibits the activity of epidermal growth factor (EGF) receptor kinase .

  • It has an IC50 value of 3 μM in HT-22 cells .
  • It suppresses EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo .

Data Table: Reversal of Drug Resistance by Tyrphostin RG14620

Cell LineDrugConcentration of Tyrphostin RG14620Fold-Reversal
S1-M1-80 (colon)Topotecan2 μM~41
S1-M1-80 (colon)Mitoxantrone2 μM~47
H460-MX20 (lung)Topotecan2 μM~6
H460-MX20 (lung)Mitoxantrone2 μM~7

FR value corresponds to the extent of reversal of multidrug-resistant cells to a particular chemotherapeutic agent by a modulator .

Case Studies

  • Multidrug-resistant cancer cell lines Tyrphostin RG14620 enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells .
  • In vivo tumor growth Tyrphostin RG-14620 suppressed not only EGF-stimulated cancer cell proliferation in vitro but also tumor growth in nude mice .

作用机制

RG-14620 通过抑制表皮生长因子受体 (EGFR) 激酶活性发挥作用。它与受体的 ATP 结合位点结合,阻止受体和下游信号蛋白上酪氨酸残基的磷酸化。 这种抑制会破坏参与细胞增殖和存活的信号通路,从而导致细胞生长减少和凋亡增加 .

相似化合物的比较

类似化合物

独特性

RG-14620 在对 EGFR 的特定结合亲和力和抑制效力方面独树一帜。 与其他一些抑制剂不同,它已被证明具有高度的选择性,使其成为研究和潜在治疗应用中的宝贵工具 .

生物活性

Tyrphostin RG 14620 is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase and has garnered attention for its potential in overcoming multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.

This compound functions primarily as a selective modulator of the ABCG2 transporter, which is implicated in drug resistance mechanisms in cancer cells. Research indicates that RG 14620 enhances drug-induced apoptosis and restores chemosensitivity to drugs that are substrates of ABCG2. The compound selectively inhibits the transport function of ABCG2 without significantly affecting other major drug transporters like ABCB1 and ABCC1 .

Key Findings:

  • ABCG2 Modulation : this compound significantly increases the accumulation of fluorescent substrates in ABCG2-overexpressing cells, indicating its role as a potent inhibitor of this transporter. For instance, in studies involving HEK293 cells transfected with ABCG2, the presence of RG 14620 led to a marked increase in substrate accumulation .
  • Reversal of Drug Resistance : In various cancer cell lines, RG 14620 demonstrated the ability to reverse ABCG2-mediated resistance to chemotherapeutic agents such as mitoxantrone and topotecan. The fold-reversal values indicated substantial restoration of drug sensitivity at non-toxic concentrations .

Table 1: IC50 and Fold-Reversal Values for this compound

Cell LineChemotherapeutic AgentIC50 (µM)Fold-Reversal (FR)
S1-M1-80Topotecan241
S1-M1-80Mitoxantrone247
H460-MX20Topotecan26
H460-MX20Mitoxantrone27

This table summarizes the effectiveness of this compound in reversing drug resistance across different cancer cell lines.

Case Studies and Experimental Evidence

In a series of experiments, RG 14620 was tested on various human cancer cell lines known for overexpressing ABCG2. The results consistently showed that treatment with RG 14620 led to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects.

  • Study on Colon Cancer Cells : In S1-M1-80 colon cancer cells, treatment with RG 14620 resulted in a significant increase in the accumulation of topotecan compared to untreated controls, demonstrating its potential utility in clinical settings where MDR is a challenge .
  • Lung Cancer Cells : Similar results were observed in H460-MX20 lung cancer cells, where RG 14620 restored sensitivity to mitoxantrone and topotecan, suggesting a broad applicability across different tumor types .

Additional Biological Activities

Beyond its role as an ABCG2 modulator, this compound exhibits other biological activities:

  • Inhibition of EGFR Kinase : RG 14620 has been shown to inhibit EGF-stimulated cell proliferation by blocking EGFR-associated tyrosine kinase activity with an IC50 value around 3 µM .
  • Potential Anti-Arthritic Effects : Recent studies have also suggested that tyrphostins may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

属性

IUPAC Name

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-49-7, 138989-57-8
Record name RG 14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin RG 14620
Reactant of Route 2
Reactant of Route 2
Tyrphostin RG 14620
Reactant of Route 3
Reactant of Route 3
Tyrphostin RG 14620
Reactant of Route 4
Reactant of Route 4
Tyrphostin RG 14620
Reactant of Route 5
Reactant of Route 5
Tyrphostin RG 14620
Reactant of Route 6
Reactant of Route 6
Tyrphostin RG 14620
Customer
Q & A

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin RG14620 primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin RG14620 and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin RG14620 can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining RG14620 with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin RG14620 enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin RG14620 with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of RG14620 significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving RG14620 could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin RG14620 demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin RG14620 might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。